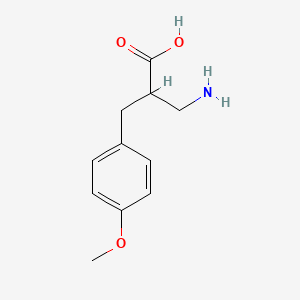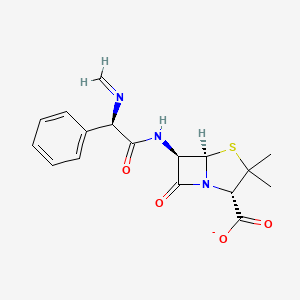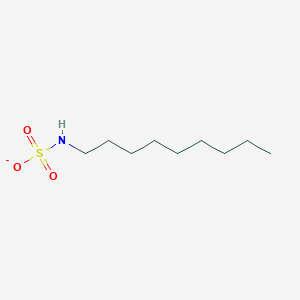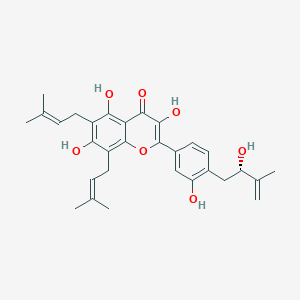
Ácido 2-aminometil-3-(4-metoxifenil)propiónico
Descripción general
Descripción
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, also known as 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la formación de fibrillas amiloides
Este compuesto se ha estudiado por su potencial para inhibir la formación de fibrillas amiloides, que están asociadas con diversas enfermedades, incluidas la enfermedad de Alzheimer y la artritis reumatoide . Al incorporarse a secuencias peptídicas, puede prevenir la autoasociación que conduce a la formación de fibrillas, ofreciendo una vía para aplicaciones terapéuticas.
Investigación proteómica
En proteómica, este compuesto se utiliza para modificar péptidos y proteínas para estudiar su estructura y función. Sirve como bloque de construcción en la síntesis de análogos de péptidos, ayudando a comprender las interacciones y la estabilidad de las proteínas .
Actividad antioxidante
Los derivados de este compuesto han mostrado una alta actividad antioxidante. Esta propiedad es valiosa en el desarrollo de agentes terapéuticos destinados a combatir las enfermedades relacionadas con el estrés oxidativo.
Síntesis orgánica
El compuesto se utiliza en síntesis orgánica como intermediario. Su estructura permite diversas reacciones químicas, lo que lo convierte en un bloque de construcción versátil para sintetizar moléculas más complejas .
Biomarcador para el consumo de café
Un metabolito de este compuesto se ha identificado como un biomarcador sensible para el consumo de café. Esta aplicación es significativa en estudios nutricionales y para comprender los efectos en la salud del consumo de café .
Inhibición de la producción de prostaglandina E2
Se ha descubierto que ciertos metabolitos de este compuesto pueden inhibir la producción de prostaglandina E2. Esto es importante en el contexto de la inflamación y el manejo del dolor, ya que la prostaglandina E2 es un mediador de estos procesos fisiológicos .
Química supramolecular
La capacidad del compuesto para formar diversas morfologías, como microesferas polidispersas, lo convierte en un tema de interés en química supramolecular. Los investigadores exploran sus propiedades de autoensamblaje para crear nuevos materiales .
Diseño de agentes terapéuticos
Debido a su versatilidad estructural y actividad biológica, este compuesto es un candidato para el diseño de nuevos agentes terapéuticos. Su papel en la prevención de la formación de fibrillas amiloides es particularmente prometedor para el tratamiento de las afecciones relacionadas con la amiloidosis .
Mecanismo De Acción
Target of Action
The primary target of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is the amyloid fibril protein AS, which is responsible for rheumatoid arthritis . This compound interacts with the N-terminal AS (6–7) sequence of the non-immunoglobulin amyloid fibril protein AS .
Mode of Action
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid acts by inhibiting the formation of amyloid fibrils . The compound contains a single β-amino acid moiety, which when incorporated into a highly amyloidogenic peptide sequence, results in the complete inhibition of amyloid fibril formation .
Biochemical Pathways
The compound affects the biochemical pathway involved in the formation of amyloid fibrils. The Boc-L-Phe-L-Leu-OMe sequence 1, which has sequence identity with the N-terminal AS (6–7) of the non-immunoglobulin amyloid fibril protein AS, self-associates to produce fibrils .
Result of Action
The result of the action of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is the inhibition of amyloid fibril formation . This leads to a change in the morphology of the peptide, from an elongated ribbon-like structure to a polydisperse microsphere morphology . This change in morphology is indicative of the compound’s inhibitory effect on fibril formation .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid plays a significant role in biochemical reactions, particularly in the inhibition of amyloid fibril formation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amyloidogenic peptide sequences, resulting in the inhibition of fibril formation . The nature of these interactions involves the incorporation of a single β-amino acid moiety, which leads to the formation of polydisperse microsphere morphologies instead of fibrils .
Cellular Effects
The effects of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting amyloid fibril formation, which is crucial in diseases such as rheumatoid arthritis . It affects cell signaling pathways, gene expression, and cellular metabolism by altering the structural properties of amyloidogenic peptides, thereby preventing their aggregation into fibrils .
Molecular Mechanism
At the molecular level, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid exerts its effects through specific binding interactions with amyloidogenic peptides. The incorporation of this compound into peptide sequences results in the formation of hydrogen-bonded δ-turn-like structures, which prevent the peptides from aggregating into fibrils . This mechanism involves multiple intermolecular hydrogen bonds that stabilize the loop-like supramolecular structures formed by the modified peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid change over time. The compound has been shown to be stable at room temperature and exhibits long-term effects on cellular function by continuously inhibiting amyloid fibril formation . Studies have demonstrated that the inhibition of fibril formation is sustained over extended periods, indicating the compound’s stability and effectiveness in long-term applications .
Dosage Effects in Animal Models
The effects of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits amyloid fibril formation without causing adverse effects . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing any potential risks .
Metabolic Pathways
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is involved in specific metabolic pathways that include interactions with various enzymes and cofactors. The compound’s incorporation into peptide sequences affects metabolic flux and metabolite levels by preventing the formation of amyloid fibrils . This alteration in metabolic pathways can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas where it can exert its inhibitory effects on amyloid fibril formation . The transport and distribution mechanisms ensure that the compound reaches the necessary sites of action within the cells .
Subcellular Localization
The subcellular localization of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows the compound to interact with amyloidogenic peptides effectively and inhibit their aggregation into fibrils .
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKAWZDMKJDTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640588 | |
| Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682803-14-1 | |
| Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(15S)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263534.png)


![[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263538.png)
![(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE](/img/structure/B1263540.png)




![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)



